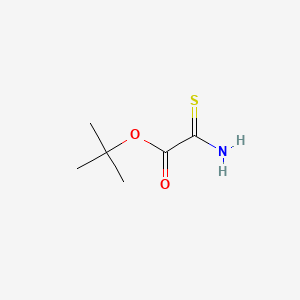

tert-Butyl 2-amino-2-thioxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-amino-2-thioxoacetate” is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is used in research and is part of the categories of Chemistry Organic Building Blocks, Aliphatic Chain Hydrocarbons, Esters, and Amides .

Synthesis Analysis

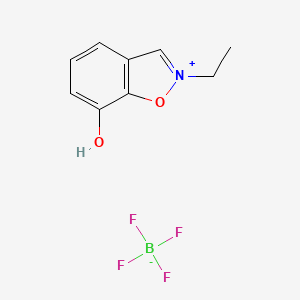

The synthesis of tert-butyl esters of Nα-protected amino acids, which includes “tert-Butyl 2-amino-2-thioxoacetate”, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-amino-2-thioxoacetate” include a predicted boiling point of 455.3±47.0 °C and a predicted density of 1.350±0.06 g/cm3 . The pKa value is predicted to be 0.11±0.20 .Aplicaciones Científicas De Investigación

Organocatalysis

Tert-Butyl 2-amino-2-thioxoacetate derivatives have been utilized as organocatalysts in asymmetric synthesis. For instance, primary amine-thioureas based on tert-butyl esters of natural amino acids have shown significant catalytic activity in Michael additions, offering high enantioselectivity. These thioureas are vital for constructing chiral catalysts that facilitate asymmetric Michael additions, demonstrating the importance of tert-butyl esters of amino acids as chiral building blocks for novel chiral thioureas (Kokotos & Kokotos, 2009).

Asymmetric Hydrogenation

In the realm of asymmetric hydrogenation, tert-butylmethylphosphino groups have been employed to develop rigid P-chiral phosphine ligands. These ligands, when used in rhodium-catalyzed hydrogenations, exhibit excellent enantioselectivities and catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients. This highlights the role of tert-butyl derivatives in creating efficient catalysts for producing chiral compounds (Imamoto et al., 2012).

Synthesis of Amino Acids and Peptides

Tert-Butyl 2-amino-2-thioxoacetate has been involved in the synthesis of cyclic Mannich bases, demonstrating its utility in preparing S-methyl and S-ethyl iodides and corresponding salts through alkylation. This application signifies its value in synthesizing derivatives for chemical studies and potential pharmaceutical applications (Song et al., 2012).

NMR Tagging and Molecular Analysis

O-tert-Butyltyrosine, a derivative, serves as an exceptional NMR tag for high-molecular-weight systems, allowing for the measurement of submicromolar ligand binding affinities without isotope labeling. This application is crucial for structural analysis and understanding molecular interactions in complex biological systems (Chen et al., 2015).

Chemical Ligation and Peptide Synthesis

Furthermore, tert-butyl thiol linkers have been employed in Fmoc-based solid-phase peptide synthesis, leveraging their stability for the direct synthesis of peptide thioesters. This method is pivotal for peptide engineering and bioconjugation strategies, underscoring the versatility of tert-butyl derivatives in peptide synthesis (Raz & Rademann, 2011).

Propiedades

IUPAC Name |

tert-butyl 2-amino-2-sulfanylideneacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,3)9-5(8)4(7)10/h1-3H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWAAQCSQPQEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272279 |

Source

|

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16721-41-8 |

Source

|

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16721-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)

![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)